molecular formula C5H12ClN3O B6162363 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride CAS No. 2098034-58-1

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride

Cat. No. B6162363
CAS RN: 2098034-58-1
M. Wt: 165.6
InChI Key:
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Description

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride, also known as H-Diazirin, is a heterocyclic compound that has been used in a variety of scientific research applications. H-Diazirin is a derivative of the amino acid tryptophan, and is composed of a diazirine ring and an ethyl group attached to a hydrochloride ion. As a result, H-Diazirin has unique properties that make it particularly useful for a variety of research applications.

Scientific Research Applications

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and environmental research. In biochemical and physiological studies, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used to study the effects of various compounds on cellular processes, such as protein folding, enzyme activity, and gene expression. In addition, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used in drug development studies to investigate the pharmacological properties of various compounds. Finally, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used in environmental research to study the effects of various pollutants on the environment.

Mechanism of Action

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride works by binding to specific sites on proteins and enzymes, which affects their structure and activity. Specifically, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride binds to the active sites of proteins and enzymes, preventing them from carrying out their normal functions. This can lead to a variety of effects, such as decreased enzyme activity, altered protein folding, and altered gene expression.
Biochemical and Physiological Effects
2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used in a variety of biochemical and physiological studies to investigate the effects of various compounds on cellular processes. In particular, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used to investigate the effects of various compounds on protein folding, enzyme activity, and gene expression. For example, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used to study the effects of various drugs on the activity of enzymes involved in drug metabolism. In addition, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has been used to study the effects of various compounds on gene expression, such as the effects of various pollutants on gene expression in environmental studies.

Advantages and Limitations for Lab Experiments

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is that it is relatively stable and can be stored for long periods of time without degradation. In addition, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is relatively non-toxic and can be used in a variety of laboratory experiments with minimal risk of harm to the researcher or the environment. However, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

There are several potential future directions for the use of 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride in scientific research. One potential direction is the use of 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride in drug development studies. 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride could be used to investigate the pharmacological properties of various compounds and to assess the potential toxicity of new drugs. In addition, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride could be used to study the effects of various compounds on gene expression, such as the effects of various pollutants on gene expression in environmental studies. Finally, 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride could be used to study the effects of various compounds on protein folding, enzyme activity, and other cellular processes.

Synthesis Methods

2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride is synthesized by reacting a diaziridine group with an ethyl group, followed by the addition of a hydrochloride ion. The reaction is carried out in a two-step process, with the first step involving the reaction of the diaziridine group with an ethyl group, and the second step involving the addition of a hydrochloride ion. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature of approximately 25°C.

properties

IUPAC Name

2-[3-(2-aminoethyl)diazirin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-3-1-5(2-4-9)7-8-5;/h9H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKQZGSDVJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1(N=N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2098034-58-1
Record name 2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethan-1-ol hydrochloride
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